molecular formula C15H11FN4O2 B5792643 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide

カタログ番号 B5792643
分子量: 298.27 g/mol
InChIキー: AQOIVVXTEVNQAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide, also known as ABX-1431, is a small molecule that has been developed as a potential therapeutic agent for various neurological disorders. It has been shown to have a high affinity for the monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by ABX-1431 leads to increased levels of 2-AG, which has been implicated in the regulation of pain, anxiety, and inflammation.

作用機序

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide exerts its effects by inhibiting the activity of MAGL, which leads to increased levels of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues, leading to a variety of physiological effects. The increased levels of 2-AG induced by N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide have been shown to be responsible for its analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and physiological effects:
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce pain and inflammation in models of acute and chronic pain. It has also been shown to have anxiolytic effects in models of anxiety and to improve cognitive function in models of Alzheimer's disease.

実験室実験の利点と制限

One of the main advantages of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide is its high selectivity for MAGL, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several potential future directions for research on N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for chronic pain, which is a major public health issue. Further research is also needed to establish its safety and efficacy in humans and to identify any potential side effects.

合成法

The synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the condensation of 2-amino-phenol and 2-fluoro-benzaldehyde to form the benzoxazole ring system. This is followed by the addition of an amino group to the benzoxazole ring and the subsequent reaction with benzoyl chloride to form the final product.

科学的研究の応用

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical models of pain, anxiety, and inflammation. It has also been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-10-5-3-4-9(8-10)13(21)19-14(17)20-15-18-11-6-1-2-7-12(11)22-15/h1-8H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOIVVXTEVNQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。